molecular formula C7H13BrO B13193912 4-(Bromomethyl)-5-methoxypent-1-ene

4-(Bromomethyl)-5-methoxypent-1-ene

Cat. No.: B13193912
M. Wt: 193.08 g/mol
InChI Key: YQISLJNUNTZMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-5-methoxypent-1-ene is an organic compound that features a bromomethyl group and a methoxy group attached to a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5-methoxypent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methoxypent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature. The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-methoxypent-1-ene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation: The methoxy group can be oxidized under strong oxidative conditions to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the pentene chain can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkanes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-methoxypent-1-ene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The methoxy group can also influence the reactivity of the compound by donating electron density through resonance, stabilizing intermediates in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-5-methoxypent-1-ene is unique due to its combination of a bromomethyl group and a methoxy group on a pentene chain. This structural arrangement provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

4-(bromomethyl)-5-methoxypent-1-ene

InChI

InChI=1S/C7H13BrO/c1-3-4-7(5-8)6-9-2/h3,7H,1,4-6H2,2H3

InChI Key

YQISLJNUNTZMES-UHFFFAOYSA-N

Canonical SMILES

COCC(CC=C)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.